3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
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Overview
Description
3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Understanding these influences is crucial for optimizing the compound’s use in various settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-(oxan-4-yl)-1H-pyrazole with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Cyclized Products: Formed through intramolecular cyclization reactions.
Scientific Research Applications
3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid
- (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride
Uniqueness
3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is unique due to its specific structural features, such as the presence of both the pyrazolo[3,4-b]pyridine core and the sulfonyl chloride group
Properties
IUPAC Name |
3-methyl-1-(oxan-4-yl)pyrazolo[3,4-b]pyridine-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-8-11-6-10(20(13,17)18)7-14-12(11)16(15-8)9-2-4-19-5-3-9/h6-7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVMHRRISOLIHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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